N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine
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Overview
Description
N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine is a chemical compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an amine group at the 2-position and a 1-(4-fluorophenyl)ethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 1-(4-fluorophenyl)ethanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or fully reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-chlorophenyl)ethyl)pyridin-2-amine
- N-(1-(4-bromophenyl)ethyl)pyridin-2-amine
- N-(1-(4-methylphenyl)ethyl)pyridin-2-amine
Uniqueness
N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1306991-49-0 |
---|---|
Molecular Formula |
C13H13FN2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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